N-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSLDBPGLIEAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN5OS. The compound features:
- A chlorophenyl group , which enhances lipophilicity.
- A pyrazinyl moiety , contributing to its biological activity.
- A triazole ring , known for its role in medicinal chemistry as a scaffold for various bioactive compounds.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- The compound demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as vancomycin and ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Standard Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.68 (Vancomycin) |
| Escherichia coli | 0.250 | 2.96 (Ciprofloxacin) |
Antifungal Activity
The compound also exhibited antifungal properties against strains like Candida albicans. In studies, it was found to be equipotent with established antifungal agents .
Anticancer Potential
The triazole derivatives have been investigated for their anticancer activities. The presence of the triazole ring is linked to the inhibition of various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of cell proliferation.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
- Interaction with Biological Targets : The sulfur atom in the compound suggests reactivity that could facilitate interactions with biological targets through thioketone reactivity.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar triazole compounds:
- Study on Antimicrobial Activity : A study synthesized various triazole derivatives and evaluated their antimicrobial efficacy. Compounds with similar structural features to this compound showed promising results against drug-resistant strains .
- Anticancer Evaluation : Research has indicated that triazole derivatives can inhibit tumor growth in vitro by disrupting cellular processes essential for cancer cell survival. The specific mechanisms include modulation of apoptotic pathways and interference with DNA synthesis .
Scientific Research Applications
Structure
The compound features a complex structure that includes a chlorophenyl group and a triazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is known for its effectiveness against various fungi and bacteria. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes.
Anticancer Properties
The triazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Enzyme Inhibition
This compound has been noted for its ability to inhibit enzymes such as kallikrein , which plays a role in inflammatory processes and cancer progression. Inhibiting such enzymes can lead to reduced inflammation and tumor growth.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives, including this compound. The results indicated significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.
Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, researchers synthesized a series of triazole-based compounds and assessed their cytotoxic effects on human cancer cell lines. This compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example, analogs of this compound are synthesized by cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by sulfanylacetamide coupling. Key steps include:
- Cyclization : Reacting 4-methyl-5-(pyrazin-2-yl)-1,2,4-triazole-3-thiol with chloroacetyl chloride under basic conditions to form the sulfanyl bridge.
- Coupling : Introducing the N-(4-chlorophenyl)acetamide group via nucleophilic substitution.
Optimization involves controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to improve yields (typically 60–75%) and purity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?
X-ray crystallography reveals that the triazole and pyrazine rings adopt planar conformations, stabilized by π-π stacking. The sulfanyl bridge forms hydrogen bonds with adjacent molecules (e.g., N–H···S interactions), while the 4-chlorophenyl group participates in halogen bonding (Cl···N). These interactions contribute to lattice stability and may influence solubility .
Q. What in vitro models are used to evaluate the biological activity of this compound?
Anti-exudative activity is commonly assessed using rat formalin-induced edema models. The compound’s efficacy is quantified by measuring edema reduction (%) at 2–4 hours post-administration, with doses ranging from 10–50 mg/kg. Parallel assays (e.g., COX-2 inhibition) are used to probe mechanistic pathways .
Q. How are structural impurities identified and quantified during synthesis?
HPLC with UV detection (λ = 254 nm) and mass spectrometry are employed to detect byproducts such as unreacted triazole intermediates or over-alkylated derivatives. Quantification uses calibration curves with reference standards, achieving detection limits of 0.1–0.5% .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-exudative activity?
SAR analysis of analogs shows that:
- Pyrazine substitution : Electron-withdrawing groups (e.g., Cl) at the pyrazine 2-position enhance COX-2 selectivity.
- Triazole methylation : The 4-methyl group on the triazole ring improves metabolic stability by reducing CYP450-mediated oxidation.
- Chlorophenyl position : Para-substitution on the phenyl ring maximizes hydrophobic interactions with target proteins .
Q. What conflicting data exist regarding this compound’s mechanism of action, and how can they be resolved?
Some studies report COX-2 inhibition as the primary mechanism, while others suggest dual COX/LOX inhibition. To resolve this:
- Enzyme kinetics : Perform Michaelis-Menten assays with purified COX-2 and 5-LOX to calculate IC₅₀ values.
- Gene expression profiling : Use RT-qPCR to measure COX-2 and 5-LOX mRNA levels in treated tissues .
Q. How does the compound’s crystal packing affect its bioavailability?
Tight π-π stacking and hydrogen-bonded networks in the crystal lattice reduce aqueous solubility. Strategies to improve bioavailability include:
- Co-crystallization : Using co-formers (e.g., succinic acid) to disrupt intermolecular interactions.
- Nanoformulation : Encapsulation in PLGA nanoparticles to enhance dissolution rates .
Q. What computational methods predict the compound’s binding affinity for multi-target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with COX-2, 5-LOX, and cholinesterases. Key parameters include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
